molecular formula C19H17FN2O4 B2609606 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide CAS No. 954686-19-2

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide

Katalognummer: B2609606
CAS-Nummer: 954686-19-2
Molekulargewicht: 356.353
InChI-Schlüssel: IOCRWJGBMZWLRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzo[d][1,3]dioxole core linked to a 5-oxopyrrolidin-3-ylmethyl group and a terminal 4-fluorobenzamide moiety. The 4-fluorobenzamide substituent may enhance metabolic stability and influence target binding through electronic effects (e.g., fluorine’s electronegativity) .

Eigenschaften

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c20-14-3-1-13(2-4-14)19(24)21-9-12-7-18(23)22(10-12)15-5-6-16-17(8-15)26-11-25-16/h1-6,8,12H,7,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCRWJGBMZWLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the pyrrolidinone ring, and the final coupling with the fluorobenzamide group. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents such as 1,4-dioxane and toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. Detailed studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

2.1. Core Structural Features

Key analogs include:

Compound Name Substituents/R-Groups Key Structural Differences Reference
Target Compound 5-oxopyrrolidin-3-ylmethyl, 4-fluorobenzamide Lactam ring (pyrrolidinone) enhances rigidity; fluorine improves lipophilicity.
B20 (4-(Chloromethyl)-N-(6-(4-(isopropylcarbamoyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide) Chloromethyl, isopropylcarbamoyl Chlorine introduces electrophilicity; carbamoyl group may affect solubility.
ASN90 ((S)-N-(5-(4-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide) Piperazine-thiadiazole-acetamide Piperazine increases solubility; thiadiazole offers heterocyclic diversity.
ABT-627 (4-(Benzo[d][1,3]dioxol-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)pyrrolidine-3-carboxylic acid) Pyrrolidine-carboxylic acid, dibutylamino Pyrrolidine (non-lactam) vs. pyrrolidinone; carboxylic acid enhances polarity.
Compound 28 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide) Benzimidazole-methyl, acetamide Benzimidazole introduces planar aromaticity; acetamide lacks fluorine.
2.3. Pharmacological Implications
  • Fluorine Substitution: The 4-fluorobenzamide group in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., B20’s chloromethyl group) by resisting CYP450-mediated oxidation .
  • Lactam vs.
  • Benzimidazole vs. Pyrrolidinone: Compound 28’s benzimidazole core enables π-π stacking with aromatic residues in enzymes (e.g., IDO1), whereas the target’s pyrrolidinone may favor hydrogen bonding .

Critical Analysis of Key Differences

  • Solubility : Piperazine-containing analogs (e.g., ASN90) exhibit higher aqueous solubility due to ionization, whereas the target compound’s lactam and fluorobenzamide may reduce solubility .
  • Bioavailability: The pyrrolidinone lactam in the target compound could enhance oral bioavailability compared to ABT-627’s carboxylic acid, which may suffer from poor membrane permeability .
  • Synthetic Complexity : Chloromethylation (B20) and hydrogenation (ABT-627) require stringent conditions, whereas the target compound’s synthesis appears more straightforward via amide coupling .

Biologische Aktivität

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide is a compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, focusing on anti-cancer, anti-inflammatory, and antimicrobial activities, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C₁₇H₁₈FNO₃
  • Molecular Weight: 303.33 g/mol
  • CAS Number: 23512-46-1

The structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, along with a pyrrolidine ring that enhances its interaction with biological targets.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds related to N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide. For instance:

  • In Vitro Studies: Research on similar benzodioxole derivatives has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC₅₀ values ranged from 0.09 to 157.4 µM depending on the specific derivative and cell line used .
Cell LineIC₅₀ (µM)
MCF-70.30 - 157.4
CAMA-10.16 - 139
HCC19540.51 - 157.2
A549Not specified

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been investigated. Studies indicate that derivatives of benzodioxole can modulate cytokine release in inflammatory conditions:

  • Cytokine Modulation: Compounds have been shown to affect the release of pro-inflammatory cytokines like IL-6 and TNF-α in vitro, demonstrating varying effects based on the specific cancer cell type .

Antimicrobial Activity

The antimicrobial properties of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide have been explored in several studies:

  • Bacterial Inhibition: Limited antimicrobial activity was noted against certain bacterial pathogens, with some compounds exhibiting significant effects against Gram-positive bacteria .

Case Study 1: Breast Cancer Cell Lines

In a comprehensive study involving breast cancer cell lines (MCF-7 and SKBR3), N-(2-(benzo[d][1,3]dioxol-5-yl)benzamide) derivatives were tested for their cytotoxic effects. The results showed a dose-dependent inhibition of cell proliferation, suggesting that modifications to the benzodioxole structure could enhance anti-cancer efficacy .

Case Study 2: Cytokine Release in Inflammation

Another study focused on the impact of benzodioxole derivatives on cytokine release in macrophages exposed to inflammatory stimuli. The results indicated that certain derivatives could significantly reduce IL-6 and TNF-α levels, highlighting their potential as anti-inflammatory agents in therapeutic applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.